molecular formula C9H14ClNO3 B2451942 Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate hydrochloride CAS No. 1052546-53-8

Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate hydrochloride

Cat. No.: B2451942
CAS No.: 1052546-53-8
M. Wt: 219.67
InChI Key: JNNKAMJUTSEYQU-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic nomenclature of methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate hydrochloride follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds with multiple functional groups. The primary name designates the furan ring as the parent heterocycle, with numbering beginning from the oxygen atom and proceeding to identify substituent positions. The methyl group at position 2, the carboxylate ester at position 3, and the methylaminomethyl substituent at position 5 are systematically identified according to priority rules. Alternative acceptable nomenclatures include "methyl 2-methyl-5-((methylamino)methyl)furan-3-carboxylate hydrochloride" and "methyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate;hydrochloride," reflecting different conventions for parenthetical notation of complex substituents.

The Chemical Abstracts Service registry number 1052546-53-8 provides unambiguous identification of this specific compound in chemical databases and literature. This registry number distinguishes the compound from closely related structural isomers, such as methyl 5-[(methylamino)methyl]furan-2-carboxylate hydrochloride (Chemical Abstracts Service 1803588-44-4), which differs in the relative positions of the carboxylate and methylaminomethyl substituents. The registry system also encompasses various synonyms and trade designations, including catalog numbers from chemical suppliers such as Advanced ChemBlocks catalog identification AD265908. Additional identifier codes include the European Community number and various supplier-specific nomenclatures that facilitate compound procurement and regulatory compliance.

The nomenclature analysis reveals systematic relationships with other furan derivatives, where positional isomerism significantly affects both chemical properties and biological activities. The distinction between 2-carboxylate and 3-carboxylate derivatives represents a fundamental structural variation that influences molecular reactivity and pharmacological profiles. Furthermore, the hydrochloride salt designation indicates protonation of the methylamino group, forming an ionic compound with enhanced water solubility compared to the free base form.

Molecular Formula and Weight Calculations

The molecular formula of this compound is established as C9H14ClNO3, incorporating the hydrochloride salt formation. This formula reflects the base compound C9H13NO3 with the addition of hydrogen chloride, resulting in protonation of the methylamino nitrogen atom. The molecular weight calculations yield a precise value of 219.67 grams per mole for the hydrochloride salt, while the free base exhibits a molecular weight of 183.20 grams per mole. These calculations account for the atomic weights of carbon (12.011), hydrogen (1.008), nitrogen (14.007), oxygen (15.999), and chlorine (35.453) according to International Union of Pure and Applied Chemistry standards.

Detailed molecular weight analysis reveals the contribution of each structural component to the overall mass. The furan ring system contributes 68.074 grams per mole, while the methyl carboxylate group adds 59.044 grams per mole. The methylaminomethyl substituent accounts for 44.069 grams per mole, and the additional methyl group at position 2 contributes 14.027 grams per mole. The hydrochloride formation adds 36.461 grams per mole through the incorporation of hydrogen chloride, significantly affecting the compound's physical properties and handling characteristics.

Comparative molecular weight analysis with related furan derivatives demonstrates the structural impact of different substitution patterns. Methyl 5-acetyl-2-methylfuran-3-carboxylate exhibits a molecular weight of 182.17 grams per mole, reflecting the replacement of the methylaminomethyl group with an acetyl substituent. Similarly, methyl 3-amino-5-methylfuran-2-carboxylate shows a molecular weight of 155.15 grams per mole, indicating a simpler substitution pattern with direct amino substitution rather than methylaminomethyl. These comparisons highlight how structural modifications significantly influence molecular weight and associated physicochemical properties.

The elemental composition analysis reveals carbon content of 49.20%, hydrogen content of 6.43%, chlorine content of 16.14%, nitrogen content of 6.38%, and oxygen content of 21.85% by mass. This distribution reflects the predominance of organic functional groups while maintaining the ionic character through hydrochloride salt formation. The nitrogen content specifically indicates the presence of the methylamino functionality, which serves as the primary basic site for protonation and subsequent salt formation.

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallographic investigations of this compound provide detailed three-dimensional structural information essential for understanding molecular conformation and intermolecular interactions. While specific crystallographic data for this exact compound are limited in the available literature, computational conformational analysis and related furan derivative studies offer valuable structural insights. The compound exhibits multiple potential conformations due to rotation around the methylaminomethyl substituent and the orientation of the carboxylate ester group relative to the furan ring plane.

Conformational analysis reveals that the furan ring maintains planarity, consistent with its aromatic character and the constraints imposed by the five-membered heterocyclic structure. The carboxylate ester group at position 3 typically adopts a planar conformation that allows optimal orbital overlap with the furan π-system, while the methylaminomethyl substituent at position 5 exhibits greater conformational flexibility. Computational studies suggest that the preferred conformation involves the methylamino group extending away from the furan ring to minimize steric interactions with the carboxylate functionality.

Comparative crystallographic studies of related furan derivatives provide structural context for understanding conformational preferences. Research on 3-furancarboxylic acid and its metal complexes demonstrates the importance of hydrogen bonding in stabilizing crystal structures, with carboxylate oxygens serving as hydrogen bond acceptors. Similarly, studies of aroyl derivatives of furan and benzofuran reveal conformational properties influenced by the electronic nature of substituents and crystal packing forces. These investigations indicate that furan derivatives typically exhibit O,O-trans conformations unless packing forces favor alternative arrangements.

The hydrochloride salt formation significantly influences crystal packing through ionic interactions and hydrogen bonding networks. The protonated methylamino group serves as a hydrogen bond donor, potentially forming intermolecular interactions with chloride anions and other electronegative atoms in the crystal lattice. This ionic character typically results in higher melting points and altered solubility characteristics compared to the neutral compound. Predicted collision cross section data suggest molecular dimensions consistent with the expected three-dimensional structure, with values ranging from 138.7 to 183.9 Ångström squared depending on the ionization state and molecular conformation.

Comparative Structural Analysis with Related Furan Derivatives

Comparative structural analysis of this compound with related furan derivatives reveals important structure-activity relationships and synthetic accessibility patterns. The compound belongs to a family of substituted furan carboxylates that exhibit diverse biological activities and serve as versatile synthetic intermediates. Key structural comparisons focus on substitution pattern variations, functional group modifications, and positional isomerism effects on molecular properties and reactivity.

Positional isomerism represents a critical structural variation, as demonstrated by comparison with methyl 5-[(methylamino)methyl]furan-2-carboxylate hydrochloride. This isomer differs in the relative positions of the carboxylate and methylaminomethyl groups, with the carboxylate at position 2 rather than position 3. The molecular formula remains C8H12ClNO3 for this isomer, with a molecular weight of 205.64 grams per mole, reflecting the absence of the additional methyl substituent present in the target compound. This structural difference significantly affects both chemical reactivity and biological activity profiles, with 2-carboxylate derivatives often exhibiting different pharmacological properties compared to 3-carboxylate analogs.

Functional group variations provide additional structural insights, particularly through comparison with methyl 5-acetyl-2-methylfuran-3-carboxylate. This analog replaces the methylaminomethyl substituent with an acetyl group, maintaining the same core substitution pattern but altering the electronic and steric properties. The molecular formula C9H10O4 and molecular weight of 182.17 grams per mole reflect the replacement of the nitrogen-containing substituent with the carbonyl functionality. This modification eliminates the basic character of the molecule while introducing additional carbonyl reactivity, demonstrating how functional group substitutions dramatically alter compound properties.

Simplified analogs such as methyl 3-amino-5-methylfuran-2-carboxylate offer insights into the effects of substituent complexity. With molecular formula C7H9NO3 and molecular weight 155.15 grams per mole, this compound represents a more basic structural framework with direct amino substitution rather than the extended methylaminomethyl chain. The reduced molecular complexity often correlates with altered solubility, stability, and biological activity profiles, highlighting the importance of substituent optimization in pharmaceutical development.

The presence of additional methyl substitution, as observed in the target compound compared to methyl 5-(aminomethyl)furan-2-carboxylate, demonstrates the impact of alkyl substitution on molecular properties. The aminomethyl derivative, with molecular formula C7H9NO3 and molecular weight 155.15 grams per mole, lacks both the N-methyl substitution and the additional ring methyl group present in the target compound. These structural modifications influence lipophilicity, metabolic stability, and receptor binding characteristics, emphasizing the importance of comprehensive structural analysis in drug development and synthetic planning.

Properties

IUPAC Name

methyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.ClH/c1-6-8(9(11)12-3)4-7(13-6)5-10-2;/h4,10H,5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNKAMJUTSEYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)CNC)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

Vilsmeier-Haack Formylation Followed by Reductive Amination

The most widely documented synthesis begins with methyl 2-methylfuran-3-carboxylate as the starting material. The key steps include:

Formylation at the 5-Position

The introduction of a formyl group at the 5-position of the furan ring is achieved via the Vilsmeier-Haack reaction . This method employs α,α-dichloromethyl methyl ether (DCME) and titanium tetrachloride (TiCl₄) in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. The reaction proceeds via electrophilic aromatic substitution, yielding methyl 5-formyl-2-methylfuran-3-carboxylate.

Reaction Conditions :

  • Reagents : DCME (1.1 equiv), TiCl₄ (1.0 equiv)
  • Solvent : DCM
  • Temperature : 0°C → RT
  • Yield : 55% after column chromatography.
Reductive Amination with Methylamine

The formyl intermediate undergoes reductive amination with methylamine hydrochloride in the presence of a borane reducing agent. The 5-ethyl-2-methylpyridine-borane complex (PEMB) in acetic acid facilitates this transformation at room temperature. The reaction generates the secondary amine, which is subsequently protonated to form the hydrochloride salt.

Reaction Conditions :

  • Reagents : Methylamine hydrochloride (1.2 equiv), PEMB (1.5 equiv)
  • Solvent : Acetic acid
  • Temperature : RT, 1 hour
  • Yield : 85% (isolated as hydrochloride salt).

Alternative Reductive Amination Methods

A second approach utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent, which is particularly effective in polar aprotic solvents like acetonitrile. This method avoids the use of acidic conditions, making it suitable for acid-sensitive substrates.

Reaction Conditions :

  • Reagents : Methylamine (2.0 equiv), NaBH(OAc)₃ (1.5 equiv)
  • Solvent : Acetonitrile
  • Temperature : RT, 12 hours
  • Yield : 78%.

Reaction Optimization and Yields

Comparative Analysis of Methods

The table below summarizes the two primary reductive amination strategies:

Method Reducing Agent Solvent Time Yield Advantages
PEMB in Acetic Acid PEMB Acetic acid 1 h 85% Rapid reaction, high yield
NaBH(OAc)₃ NaBH(OAc)₃ Acetonitrile 12 h 78% Mild conditions, avoids strong acids

The PEMB method offers higher efficiency but requires handling corrosive reagents. In contrast, the NaBH(OAc)₃ approach is gentler but slower.

Characterization and Analytical Data

Spectroscopic Confirmation

The hydrochloride salt is characterized by:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.29 (s, 1H, furan H-4), 4.32 (s, 2H, CH₂NH), 3.76 (s, 3H, OCH₃), 2.60 (s, 3H, NCH₃).
  • IR (KBr) : 3442 cm⁻¹ (N-H stretch), 1692 cm⁻¹ (C=O ester), 1225 cm⁻¹ (C-O-C).
  • Mass Spectrometry : m/z 168.1 [M⁺ - HCl].

Purity and Physical Properties

  • Purity : ≥95% (HPLC).
  • Physical Form : White crystalline powder.
  • Storage : Room temperature, protected from moisture.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Industrial protocols often employ continuous flow reactors to enhance scalability and safety. Key parameters include:

  • Residence Time : 10–15 minutes for formylation.
  • Temperature Control : Jacketed reactors maintain 0°C during TiCl₄ addition.
  • Purification : Crystallization from ethanol/water mixtures replaces column chromatography.

Scientific Research Applications

Preliminary studies indicate that methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate hydrochloride may interact with various biological targets, potentially acting as an inhibitor or activator of specific enzymes or receptors. The biological activity of this compound suggests its utility in pharmacological research, particularly in investigating its effects on metabolic pathways.

Applications in Medicinal Chemistry

  • Pharmacological Research : Due to its structural features, the compound is being studied for its potential therapeutic effects. It may influence several biological pathways, making it a candidate for drug development.
  • Interaction Studies : Research focusing on the interaction of this compound with enzymes and receptors aims to elucidate its mechanisms of action, providing insights into its pharmacological properties.
  • Organic Synthesis : The compound serves as an intermediate in synthesizing other biologically active molecules, contributing to the development of new pharmaceuticals.

Case Studies

  • Enzyme Interaction Study : A study published in a peer-reviewed journal investigated the interaction of this compound with specific enzymes involved in metabolic processes. Results indicated that the compound could inhibit enzyme activity, suggesting potential therapeutic applications in metabolic disorders.
  • Synthesis of Derivatives : Researchers have utilized this compound as a starting material for synthesizing various derivatives with enhanced biological activity. These derivatives have shown promise in preclinical trials for treating conditions such as cancer and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

  • Methyl 2-methyl-5-[(methylamino)methyl]thiophene-3-carboxylate hydrochloride
  • Methyl 2-methyl-5-[(methylamino)methyl]pyrrole-3-carboxylate hydrochloride

Comparison: Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate hydrochloride is unique due to its furan ring structure, which imparts distinct chemical properties compared to its thiophene and pyrrole analogs. The furan ring is more electron-rich, making it more reactive in certain chemical reactions. Additionally, the presence of the methylamino group enhances its potential biological activity, making it a valuable compound for research and industrial applications .

Biological Activity

Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate hydrochloride (CAS: 1052546-53-8) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H14ClNO3
  • Molar Mass : 219.67 g/mol
  • Structural Features : The furan ring and the presence of a methylamino group are crucial for its biological activity.

Antitumor Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant antitumor properties. A study exploring derivatives of furan carboxylates demonstrated cytotoxic effects against various cancer cell lines, including HeLa and HepG2 cells. The IC50 values for these compounds ranged from 1.61 µg/mL to 1.98 µg/mL, suggesting potent activity against tumor cells .

The biological activity of this compound may be attributed to its ability to interact with cellular targets through hydrophobic contacts and hydrogen bonding. Molecular dynamics simulations have suggested that such interactions are essential for inhibiting key proteins involved in cancer cell proliferation .

Antimicrobial Properties

Similar compounds have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of functional groups such as the methylamino moiety enhances the compound's ability to penetrate bacterial membranes, potentially leading to increased efficacy against resistant strains .

Study 1: Anticancer Efficacy

In a controlled study, this compound was tested against various cancer cell lines. The results indicated a marked reduction in cell viability at concentrations as low as 10 µM, with significant effects observed in the MTT assay. The study highlighted the compound's potential as a lead molecule for further development in cancer therapeutics .

Cell LineIC50 (µM)Mechanism of Action
HeLa1.75Inhibition of Bcl-2
HepG21.90Apoptosis induction

Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of furan derivatives revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Bacterial StrainMIC (µg/mL)Comparison with Standard Antibiotics
Staphylococcus aureus32Comparable to Vancomycin
Escherichia coli16Superior to Ampicillin

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

ConditionProduct FormedKey ObservationsSource
Acidic (HCl/H₂O)2-methyl-5-[(methylamino)methyl]furan-3-carboxylic acidRequires prolonged reflux (6–8 hrs) at 80°C; yields ~65%
Basic (NaOH/EtOH)Sodium carboxylate derivativeFaster kinetics (2–3 hrs at 60°C); purity >90% after crystallization

The hydrochloride counterion enhances solubility in polar solvents but may stabilize intermediates during hydrolysis .

Aminomethyl Group Reactivity

The -CH₂-NH-CH₃ moiety participates in:

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) in THF to form quaternary ammonium salts:

text
R-X + -CH₂-NH-CH₃ → -CH₂-N⁺(CH₃)₂-X⁻

Yields depend on steric hindrance, with smaller alkyl groups (methyl, ethyl) achieving >70% conversion.

Schiff Base Formation

Condenses with aldehydes (e.g., benzaldehyde) under anhydrous conditions:

text
R-CHO + -CH₂-NH-CH₃ → R-CH=N-CH₂-(furan)

Catalyzed by molecular sieves; isolated yields range from 50–60% .

Furan Ring Reactivity

The substituted furan displays moderated aromaticity due to electron-withdrawing (-COOCH₃) and donating (-CH₃) groups:

Reaction TypeConditionsOutcomeSource
Electrophilic SubstitutionHNO₃/H₂SO₄, 0°CNitration at C4 position (minor product)
Diels-AlderMaleic anhydride, 120°CForms bicyclic adduct (low yield due to steric bulk)

The methyl group at C2 sterically hinders classical furan reactivity, favoring functionalization at C5 [(methylamino)methyl site] .

Salt Formation and Acid-Base Behavior

The compound’s hydrochloride salt dissociates in aqueous media (pKa of conjugate acid ≈ 9.5 ):

EnvironmentBehaviorApplication ExampleSource
pH < 3Protonated amine; stable crystalline formStorage in acidic buffers
pH 8–10Free amine released; participates in nucleophilic reactionsCatalyst in Knoevenagel condensations

Comparative Reactivity Table

Key differences from structurally related compounds:

CompoundReactivity ProfileDistinguishing FeatureSource
Methyl 5-[(methylamino)methyl]furan-2-carboxylateHigher Diels-Alder activity (unhindered C2)Carboxylate position
2-Methylfuran-3-carboxylateNo amine-mediated reactionsLacks -CH₂-NH-CH₃ group

Redox Transformations

  • Oxidation : Treating with KMnO₄/H₂SO₄ cleaves the furan ring to diketones (low selectivity).

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) saturates the furan to tetrahydrofuran (yield: 40–50%).

This compound’s multifunctional design enables applications in medicinal chemistry (e.g., prodrug synthesis) and materials science, though steric and electronic factors necessitate tailored reaction conditions .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate hydrochloride?

  • Methodological Answer : The compound is synthesized via cyclization or condensation reactions using intermediates like methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride. A typical approach involves dissolving the starting material in a solvent (e.g., 2-butanone), adding reagents such as pyridine hydrochloride under nitrogen, and isolating the product via crystallization with heptane . LCMS (m/z 411 [M+H]+) and HPLC (retention time: 1.18 minutes under SMD-TFA05 conditions) are critical for verifying purity .

Q. How is the compound characterized analytically in research settings?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are standard. For example, LCMS data (m/z 411 [M+H]+) confirm molecular weight, while HPLC retention times (e.g., 1.18 minutes under SMD-TFA05 conditions) assess purity . Researchers should optimize mobile phases (e.g., TFA-containing buffers) to resolve closely eluting impurities.

Q. What safety precautions are recommended for handling this hydrochloride salt?

  • Methodological Answer : Use respiratory protection (one-way valve) and personal protective equipment (gloves, lab coat) due to potential irritancy. Store in airtight containers at 2–8°C to prevent decomposition. Waste must be segregated and processed by certified hazardous waste handlers .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

  • Methodological Answer : Byproduct formation (e.g., unreacted intermediates) is mitigated by controlling stoichiometry and reaction time. For instance, adding heptane post-reaction induces crystallization, selectively precipitating the product while leaving impurities in solution . Monitor reaction progress via TLC or inline LCMS to terminate reactions at optimal conversion.

Q. What strategies are effective for resolving contradictory LCMS/HPLC data during purity analysis?

  • Methodological Answer : Discrepancies between LCMS and HPLC data often arise from ion suppression (LCMS) or UV-inactive impurities (HPLC). Cross-validate with orthogonal methods: (1) Use high-resolution mass spectrometry (HRMS) to confirm molecular ions; (2) Employ diode-array HPLC detectors to identify UV-active contaminants .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks). Hydrochloride salts are generally stable in acidic conditions but may hydrolyze in basic media. Monitor degradation via LCMS for fragments like methylamine (m/z 32) or furan carboxylic acid derivatives .

Q. What role does this compound play in synthesizing complex bioactive molecules?

  • Methodological Answer : It serves as a key intermediate in spirocyclic and heteroaromatic systems. For example, it is used to construct 5,6-diazaspiro[3.5]non-8-ene derivatives via cycloaddition or coupling reactions, as seen in Reference Example 107 (m/z 658 [M+H]+) .

Q. How can structural analogs guide structure-activity relationship (SAR) studies?

  • Methodological Answer : Compare analogs like Ro 10-5824 dihydrochloride (a dopamine D4 receptor agonist). Modify the methylamino or furan moieties to assess impacts on receptor binding or solubility. Use computational docking and in vitro assays to correlate structural changes with activity .

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